molecular formula C7H4BrIN2 B12953289 2-Bromo-7-iodoimidazo[1,2-a]pyridine

2-Bromo-7-iodoimidazo[1,2-a]pyridine

Cat. No.: B12953289
M. Wt: 322.93 g/mol
InChI Key: LOBADBJGHJXBPI-UHFFFAOYSA-N
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Description

2-Bromo-7-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The presence of both bromine and iodine atoms in the structure makes it a versatile intermediate for various chemical reactions and functionalizations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-7-iodoimidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine core. One common method is the halogenation of imidazo[1,2-a]pyridine using bromine and iodine sources under controlled conditions. For instance, the reaction can be carried out using N-bromosuccinimide (NBS) and iodine in the presence of a suitable solvent and catalyst .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes halogenation, purification, and crystallization steps to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-7-iodoimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-Bromo-7-iodoimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-7-iodoimidazo[1,2-a]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological context and the nature of the target .

Comparison with Similar Compounds

  • 2-Chloro-7-iodoimidazo[1,2-a]pyridine
  • 2-Bromo-7-chloroimidazo[1,2-a]pyridine
  • 2-Iodo-7-bromoimidazo[1,2-a]pyridine

Comparison: 2-Bromo-7-iodoimidazo[1,2-a]pyridine is unique due to the presence of both bromine and iodine atoms, which can influence its reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable intermediate for diverse applications .

Properties

Molecular Formula

C7H4BrIN2

Molecular Weight

322.93 g/mol

IUPAC Name

2-bromo-7-iodoimidazo[1,2-a]pyridine

InChI

InChI=1S/C7H4BrIN2/c8-6-4-11-2-1-5(9)3-7(11)10-6/h1-4H

InChI Key

LOBADBJGHJXBPI-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2C=C1I)Br

Origin of Product

United States

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